molecular formula C20H26O4 B14475974 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol CAS No. 66266-32-8

2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol

Cat. No.: B14475974
CAS No.: 66266-32-8
M. Wt: 330.4 g/mol
InChI Key: VQZVGQGBNDQNOQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol is an organic compound belonging to the phenylpropanoid class. Phenylpropanoids are a diverse family of organic compounds that are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . This compound features a complex structure with multiple methoxy and propyl groups attached to a phenolic core, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenolic compounds.

    Etherification: The phenolic hydroxyl groups are etherified using methoxy groups under basic conditions.

    Coupling Reaction: The final step involves a coupling reaction between the methoxy and propyl-substituted phenolic intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-propylphenol: A simpler phenolic compound with similar methoxy and propyl groups.

    4-Propyl-2-methoxyphenol: Another phenolic compound with a different arrangement of methoxy and propyl groups.

    2-Methoxy-6-propylphenol: A compound with a similar structure but lacking the additional phenoxy group.

Uniqueness

2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol is unique due to its complex structure, which includes multiple methoxy and propyl groups as well as a phenoxy linkage

Properties

CAS No.

66266-32-8

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol

InChI

InChI=1S/C20H26O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h9-13,21H,5-8H2,1-4H3

InChI Key

VQZVGQGBNDQNOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OC2=CC(=CC(=C2O)OC)CCC)OC

Origin of Product

United States

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